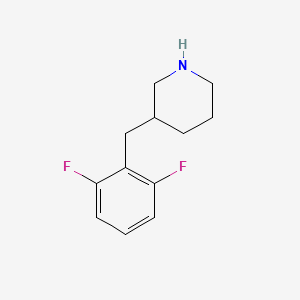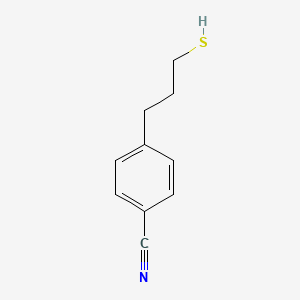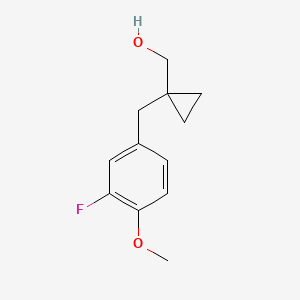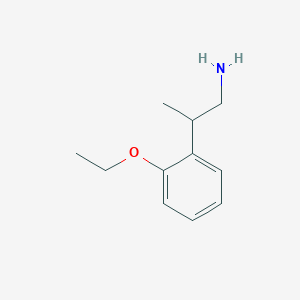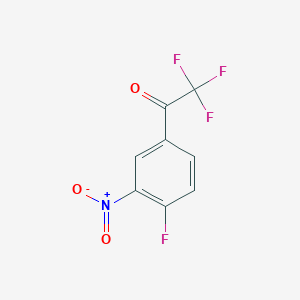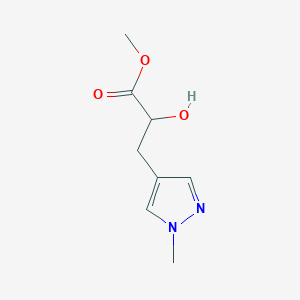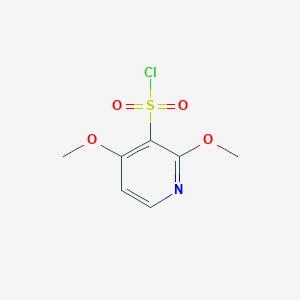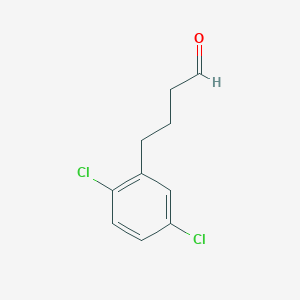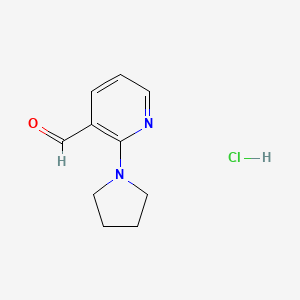
2-(Pyrrolidin-1-yl)pyridine-3-carbaldehydehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyrrolidin-1-yl)pyridine-3-carbaldehydehydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyridine ring with an aldehyde group at the 3-position and a hydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)pyridine-3-carbaldehydehydrochloride typically involves the reaction of pyridine-3-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process .
化学反应分析
Types of Reactions
2-(Pyrrolidin-1-yl)pyridine-3-carbaldehydehydrochloride can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted pyridine derivatives, depending on the type of reaction and reagents used .
科学研究应用
2-(Pyrrolidin-1-yl)pyridine-3-carbaldehydehydrochloride has several scientific research applications:
作用机制
The mechanism by which 2-(Pyrrolidin-1-yl)pyridine-3-carbaldehydehydrochloride exerts its effects involves interactions with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function .
相似化合物的比较
Similar Compounds
Similar compounds include:
Pyrrolidine-2-one: A structural analog with a lactam ring instead of an aldehyde group.
Pyrrolidine-2,5-dione: Another analog with two carbonyl groups in the ring.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring system.
Uniqueness
2-(Pyrrolidin-1-yl)pyridine-3-carbaldehydehydrochloride is unique due to the presence of both a pyrrolidine ring and a pyridine ring with an aldehyde group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .
属性
分子式 |
C10H13ClN2O |
|---|---|
分子量 |
212.67 g/mol |
IUPAC 名称 |
2-pyrrolidin-1-ylpyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C10H12N2O.ClH/c13-8-9-4-3-5-11-10(9)12-6-1-2-7-12;/h3-5,8H,1-2,6-7H2;1H |
InChI 键 |
PDFDJVLPLQXEQL-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=C(C=CC=N2)C=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


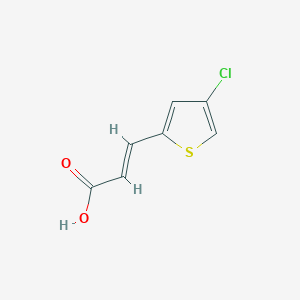
![3-oxo-2H,3H,4H-pyrido[4,3-b][1,4]oxazine-7-carboxylicacidhydrochloride](/img/structure/B13602816.png)
